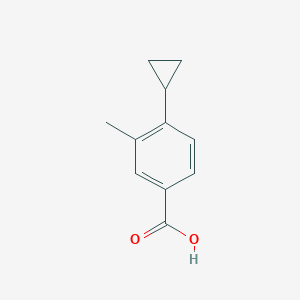

4-Cyclopropyl-3-methylbenzoic acid

Description

4-Cyclopropyl-3-methylbenzoic acid is a synthetic organic compound characterized by a benzoic acid core substituted with a cyclopropyl (B3062369) group at the fourth position and a methyl group at the third position. Its molecular formula is C₁₁H₁₂O₂ and it has a molecular weight of 176.21 g/mol . bldpharm.comkolabshop.com While not a household name, this compound serves as a valuable intermediate in the synthesis of more elaborate molecules, particularly in the field of medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Identifier | Value |

|---|---|

| CAS Number | 1252903-13-1 |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

Aromatic carboxylic acids are a class of organic compounds where a carboxyl group (-COOH) is directly attached to an aromatic ring. chemeo.com The simplest example is benzoic acid. vulcanchem.com These compounds are integral to many areas of chemistry and industry. nih.gov

Aromatic carboxylic acids exhibit the typical acidity of carboxylic acids but are generally stronger than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring. chemeo.com The carboxyl group itself influences the reactivity of the aromatic ring. It is a deactivating group, making electrophilic substitution reactions occur less readily than in benzene (B151609). vulcanchem.com Furthermore, the -COOH group acts as a meta-director, guiding incoming substituents to the position meta to it on the aromatic ring. vulcanchem.com The separation and analysis of these acids are crucial in various fields, including the study of drug metabolites and plant biochemistry, often employing techniques like high-performance liquid chromatography (HPLC). arctomsci.com Carboxylic acids are also abundant and relatively inexpensive, making them attractive starting materials for synthesizing more complex structures. chemexpress.cn

The specific substitutions on the benzene ring of this compound are what make it a molecule of interest in advanced molecular design. Both the cyclopropyl and methyl groups are highly valued in medicinal chemistry for their ability to fine-tune the properties of a drug candidate.

The cyclopropyl group is a small, rigid ring that is increasingly incorporated into drug molecules. a1biochemlabs.com Its unique steric and electronic properties can significantly enhance biological activity. kolabshop.com The rigidity of the cyclopropyl ring can lock a molecule into a specific conformation, which can lead to a more favorable and potent binding interaction with a biological target, such as a protein or enzyme. bldpharm.comkolabshop.com This conformational constraint helps reduce the entropic penalty upon binding. bldpharm.coma1biochemlabs.com The cyclopropyl group can also improve a compound's metabolic stability by replacing more metabolically vulnerable groups, like an N-ethyl group, which is prone to oxidation by CYP450 enzymes. bldpharm.com Furthermore, it can be used to modulate lipophilicity and reduce off-target effects. a1biochemlabs.com In recent years, numerous drugs approved by the FDA contain a cyclopropyl moiety, highlighting its proven track record in drug development.

The methyl group (-CH₃), though seemingly simple, can have a profound impact on a molecule's properties, an effect often termed the "magic methyl" effect. rcsb.orgbldpharm.com The addition of a single methyl group can dramatically improve the binding affinity of a drug for its target, sometimes by several orders of magnitude. rcsb.org This small, lipophilic group can influence pharmacodynamic and pharmacokinetic properties through various mechanisms. It can establish critical hydrophobic interactions within a protein's binding pocket, displace water molecules, and restrict the rotation of nearby bonds to favor a bioactive conformation. Methylation is a key strategy in lead optimization, used to enhance potency, improve metabolic stability, and modulate solubility. bldpharm.com

The primary research application of this compound is as a specialized building block in organic synthesis. Its structure, combining the aromatic carboxylic acid with the beneficial cyclopropyl and methyl groups, makes it a desirable starting material for creating novel, complex molecules with potential therapeutic applications.

For instance, derivatives of this benzoic acid have been explored in the development of novel therapeutics. Research into G-Protein Coupled Receptor (GPCR) ligands, which are important targets for many diseases, has utilized aryl halides like 4-bromo-3-methylbenzoic acid to synthesize complex quinoline (B57606) structures. In one study, this related bromo-acid was used to prepare a derivative, 4-((2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)ethynyl)-3-methylbenzoic acid, as part of a series of potential anticancer agents with thrombolytic effects.

Furthermore, the core structure is relevant in the design of kinase inhibitors. Farnesoid X receptor (FXR) is a nuclear receptor involved in bile acid homeostasis, and modulators of this receptor have therapeutic potential. Synthetic routes detailed in patent literature show the use of substituted methylbenzoate esters, such as methyl 4-formyl-2-methylbenzoate, as intermediates to build complex molecules targeting FXR. While not a direct use of this compound itself, this demonstrates the utility of the substituted benzoic acid scaffold in constructing intricate drug candidates. The strategic placement of the cyclopropyl and methyl groups is a key element in the rational design of these targeted therapies.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyl-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-6-9(11(12)13)4-5-10(7)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXBRTZBUXZZDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Cyclopropyl 3 Methylbenzoic Acid and Its Key Intermediates

Established Synthetic Pathways to 4-Cyclopropyl-3-methylbenzoic Acid

The construction of this compound is primarily achieved through multi-step syntheses, as direct, single-step routes are generally not feasible due to the complexity of the target molecule.

Direct Synthetic Routes

Direct synthesis of this compound from simple precursors in a single step is not a widely documented or practical approach. The challenge lies in simultaneously and selectively introducing the cyclopropyl (B3062369) and methyl groups in the correct positions on a benzoic acid ring.

Multi-step Convergent Syntheses from Precursors

The most common and effective strategies for synthesizing this compound involve multi-step pathways starting from appropriately substituted precursors. A convergent approach often begins with a commercially available or readily prepared substituted benzoic acid derivative, which is then elaborated through a series of reactions to introduce the required functional groups.

A prevalent strategy involves a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling, as the key step for introducing the cyclopropyl moiety. scirp.org This reaction is favored for its mild conditions and tolerance of various functional groups. The general sequence often starts with a halogenated benzoic acid derivative, which serves as the electrophilic partner in the coupling reaction.

Precursor Chemistry and Intermediate Compounds in this compound Synthesis

The success of the synthesis hinges on the selection and preparation of key precursors and intermediates. The starting materials are chosen to facilitate the regioselective introduction of the methyl and cyclopropyl groups.

Utilization of Substituted Benzoic Acid Derivatives as Starting Materials

A common and logical starting point for the synthesis is a substituted benzoic acid. guidechem.comchemimpex.com One of the most frequently used precursors is 4-bromo-3-methylbenzoic acid . guidechem.comchemimpex.comchembk.com This intermediate is valuable because the bromine atom at the 4-position provides a reactive site for the subsequent introduction of the cyclopropyl group via cross-coupling reactions, while the methyl and carboxylic acid groups are already in their desired positions. guidechem.comchemimpex.com

The synthesis of 4-bromo-3-methylbenzoic acid itself typically starts from 3-methylbenzoic acid (m-toluic acid). sigmaaldrich.com The bromination of 3-methylbenzoic acid is an electrophilic aromatic substitution. To ensure the bromine atom is directed to the 4-position, specific catalysts and conditions are employed. For instance, using iron(III) bromide (FeBr₃) as a Lewis acid catalyst in acetic acid can yield 4-bromo-3-methylbenzoic acid with good efficiency. In some synthetic schemes, the carboxylic acid may be protected as an ester, such as ethyl 4-bromo-3-methylbenzoate , to prevent side reactions. This esterification is typically achieved by reacting the carboxylic acid with an alcohol like ethanol (B145695) under acidic conditions. libretexts.org

Another potential starting material is 4-amino-3-methylbenzoic acid , where the amino group can be converted to a diazonium salt and subsequently replaced by a halogen (e.g., via a Sandmeyer reaction) to generate the necessary handle for cyclopropylation.

Introduction of the Cyclopropyl Moiety: Methodological Considerations

The introduction of the cyclopropyl group onto the benzene (B151609) ring is a critical transformation. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for this purpose. scirp.orgrsc.org This reaction involves the coupling of an aryl halide (or triflate) with a cyclopropylboronic acid or its ester in the presence of a palladium catalyst and a base. rsc.org

In the context of synthesizing this compound, the key reaction is the coupling of a 4-halo-3-methylbenzoic acid derivative (e.g., 4-bromo-3-methylbenzoic acid) with cyclopropylboronic acid . rsc.org

Table 1: Key Parameters for Suzuki-Miyaura Cyclopropylation

| Parameter | Description | Example |

|---|---|---|

| Aryl Halide | The halogenated benzoic acid derivative. | 4-Bromo-3-methylbenzoic acid |

| Boron Reagent | The source of the cyclopropyl group. | Cyclopropylboronic acid |

| Catalyst | Typically a palladium(0) or palladium(II) complex. | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand |

| Base | Required for the activation of the boronic acid. | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | An appropriate solvent to facilitate the reaction. | Toluene (B28343), Dioxane, THF/Water mixtures |

The choice of ligand for the palladium catalyst can be crucial for achieving high yields, especially with sterically demanding substrates. rsc.org

Strategies for Methyl Group Introduction and Functionalization

In most synthetic routes towards this compound, the methyl group is present from the start, as seen with the use of 3-methylbenzoic acid. This strategy avoids the need for a separate methylation step on a more complex intermediate, which could lead to issues with regioselectivity.

However, methods for the directed C-H methylation of benzoic acids do exist and could theoretically be applied. rsc.orgresearchgate.net These reactions often use a palladium catalyst and a directing group, such as the carboxylic acid itself, to guide the methylation to the ortho position. researchgate.net For example, a palladium-catalyzed C-H methylation could potentially be used on a 4-cyclopropylbenzoic acid intermediate, although this is a less common approach for this specific target. The directing effect of substituents already present on the benzene ring is a critical consideration in planning the synthetic sequence. libretexts.org

Advanced Reaction Mechanisms in the Synthesis of this compound

The synthesis of this compound incorporates sophisticated organic reactions to construct the substituted aromatic ring. Key among these are palladium-catalyzed cross-coupling reactions for installing the cyclopropyl group and cyclopropanation reactions for forming the three-membered ring on a suitable precursor.

Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Substitution

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering powerful and versatile methods for forming carbon-carbon bonds. researchgate.net For the synthesis of this compound, the Suzuki-Miyaura coupling is a particularly relevant and widely employed strategy. This reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound, catalyzed by a palladium complex. nih.govuwindsor.ca

A probable synthetic route commences with a pre-existing substituted benzoic acid derivative, such as methyl 4-bromo-3-methylbenzoate. sigmaaldrich.com This key intermediate can undergo a Suzuki coupling reaction with cyclopropylboronic acid. The palladium catalyst, typically in a Pd(0) oxidation state, undergoes oxidative addition to the aryl bromide. Subsequent transmetalation with the cyclopropylboronic acid (activated by a base) and reductive elimination yields the desired 4-cyclopropyl-3-methylbenzoate, which can then be hydrolyzed to the final carboxylic acid product.

The general catalytic cycle for this transformation is depicted below:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the methyl 4-bromo-3-methylbenzoate.

Transmetalation: The cyclopropyl group is transferred from the boronic acid to the palladium center.

Reductive Elimination: The desired C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst.

Various palladium sources, ligands, and bases can be employed to optimize the reaction conditions, influencing yield and reaction time. uwindsor.cabeilstein-journals.org For instance, ligands like phosphines are crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. beilstein-journals.org

| Reaction | Starting Material | Reagent | Catalyst System | Product | Reference |

| Suzuki Coupling | Methyl 4-bromo-3-methylbenzoate | Cyclopropylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Methyl 4-cyclopropyl-3-methylbenzoate | uwindsor.casigmaaldrich.com |

| Suzuki-Miyaura Coupling | 4-Bromo-3-methylbenzoic acid | Cyclopropylboronic acid | Pd₂(dba)₃, Ligand, Base (e.g., K₃PO₄) | This compound | beilstein-journals.orgdoi.org |

This interactive table summarizes potential palladium-catalyzed routes to the target compound.

Cycloaddition and Cyclopropanation Reactions

An alternative strategy for introducing the cyclopropyl group involves the cyclopropanation of an alkene precursor. fiveable.me This approach would begin with the synthesis of 4-vinyl-3-methylbenzoic acid or its ester. This vinyl intermediate could be prepared from methyl 4-bromo-3-methylbenzoate via another palladium-catalyzed reaction, such as a Stille or Heck coupling with a vinyl-organometallic reagent.

Once the vinyl-substituted benzoic acid derivative is obtained, a cyclopropanation reaction can be performed. The Simmons-Smith reaction is a classic and highly effective method for this transformation. wikipedia.orgwikipedia.org It utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.orgorganicchemistrytutor.com

Key features of the Simmons-Smith reaction include:

Stereospecificity: The reaction is a concerted, cheletropic process where the configuration of the alkene is retained in the cyclopropane (B1198618) product. wikipedia.orgorganicchemistrytutor.com

Functional Group Tolerance: It is compatible with a wide range of functional groups, including esters and carboxylic acids, which is crucial for this synthesis. wikipedia.org

Mechanism: The reaction does not involve a free carbene; instead, a carbenoid species delivers the methylene (B1212753) group to the double bond. libretexts.orgorganic-chemistry.org

Modifications, such as the Furukawa variant using diethylzinc (B1219324) (Et₂Zn), can enhance the reactivity and are often used for unfunctionalized alkenes. wikipedia.org

| Reaction Type | Precursor | Reagents | Key Intermediate | Description | Reference |

| Cyclopropanation | 4-vinyl-3-methylbenzoic acid | CH₂I₂, Zn-Cu couple | Iodomethylzinc iodide | Classic Simmons-Smith reaction to form the cyclopropyl ring from an alkene. | wikipedia.orgwikipedia.org |

| Gold-Catalyzed Cyclopropanation | Arene Precursor | Gold Carbene | Norcaradiene | Advanced method for direct cyclopropanation of aromatic rings, though challenging due to loss of aromaticity. | nih.gov |

This interactive table outlines cyclopropanation strategies for forming the cyclopropyl moiety.

Principles of Sustainable Synthesis Applied to this compound Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can enhance its environmental profile and economic viability.

Key Sustainable Approaches:

Catalysis: The use of palladium-catalyzed cross-coupling reactions is inherently a green approach. Catalytic amounts of palladium are used, replacing older methods that required stoichiometric amounts of potentially toxic reagents. This leads to higher atom economy and reduced waste. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The Suzuki coupling, for example, produces relatively benign borate (B1201080) salts as byproducts. uwindsor.ca

Safer Solvents and Reagents: Efforts can be made to replace hazardous solvents with greener alternatives. For instance, exploring reactions in water or biorenewable solvents. Similarly, using oxygen from the air as a green and inexpensive oxidant in certain steps, such as the oxidation of a toluene precursor to a benzoic acid, represents a sustainable choice. wipo.int

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Modern catalyst systems for Suzuki couplings are often highly efficient under mild conditions. beilstein-journals.org

Continuous Flow Processing: Implementing continuous manufacturing methods can improve safety, efficiency, and consistency. Continuous oxidation reactions, for example, can enhance oxygen utilization and reduce the risks associated with batch processes. wipo.int This approach minimizes waste generation and allows for better process control. wipo.int

Waste Valorization: Investigating the industrial residues from benzoic acid production can lead to the recovery of valuable aromatic compounds, turning waste streams into a resource. epa.gov

Comparative Analysis of Synthetic Efficiencies and Selectivities

When designing a synthesis for this compound, several routes can be envisioned. A comparative analysis helps in selecting the most efficient and practical pathway based on factors like yield, selectivity, cost, and sustainability.

Hypothetical Synthetic Routes:

Route A: Late-Stage Suzuki Coupling: This route involves the synthesis of methyl 4-bromo-3-methylbenzoate followed by a Suzuki-Miyaura coupling with cyclopropylboronic acid and subsequent ester hydrolysis.

Route B: Late-Stage Cyclopropanation: This pathway involves converting methyl 4-bromo-3-methylbenzoate to methyl 4-vinyl-3-methylbenzoate (e.g., via Heck coupling), followed by a Simmons-Smith cyclopropanation and final hydrolysis.

| Parameter | Route A: Suzuki Coupling | Route B: Cyclopropanation | Analysis |

| Overall Yield | Potentially high. Suzuki couplings on similar substrates often report good to excellent yields (e.g., up to 99%). beilstein-journals.org | Potentially moderate. This route has more steps. Yields for Heck couplings can be variable, and Simmons-Smith reactions are typically good but not always quantitative. ucl.ac.uk | Route A is likely more efficient due to fewer steps and high-yielding key transformations. |

| Selectivity | High regioselectivity is expected in the Suzuki coupling at the C-Br bond. | Regioselectivity in the initial Heck coupling would be critical. The Simmons-Smith reaction is highly selective for the double bond. | Both routes offer good selectivity, but Route A has fewer potential regioselectivity issues. |

| Atom Economy | Generally good. The main byproduct is a borate salt. | Moderate. The Heck coupling can have lower atom economy, and the Simmons-Smith reaction uses a stoichiometric zinc reagent. | Route A is superior in terms of atom economy. |

| Reagent Availability & Cost | Cyclopropylboronic acid and substituted bromobenzoic acids are commercially available or readily synthesized. sigmaaldrich.comdoi.org Palladium catalysts can be costly but are used in small amounts. | Vinylating agents and Simmons-Smith reagents (diiodomethane, zinc) are also readily available. | Costs may be comparable, but the higher efficiency of Route A could make it more economical on a larger scale. |

| Sustainability | Fewer steps and higher atom economy make it a greener choice. | The use of stoichiometric zinc and an additional synthetic step make it less sustainable than Route A. | Route A aligns better with the principles of green chemistry. |

This interactive table provides a comparative analysis of two potential synthetic routes.

Advanced Spectroscopic Characterization Techniques for 4 Cyclopropyl 3 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-cyclopropyl-3-methylbenzoic acid is expected to show distinct signals corresponding to the different types of protons in the molecule: the carboxylic acid proton, the aromatic protons, the methyl protons, and the cyclopropyl (B3062369) protons.

The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet far downfield, typically in the range of 10.0-13.0 ppm. This significant downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding.

The aromatic region should display signals for three protons on the benzene (B151609) ring. The proton at the C2 position, being ortho to the electron-withdrawing carboxylic acid group, would be the most deshielded, likely appearing as a singlet or a narrow doublet around 7.9-8.1 ppm. The proton at the C5 position, situated between the methyl and cyclopropyl groups, is expected to resonate as a doublet around 7.2-7.4 ppm. The proton at the C6 position, ortho to the cyclopropyl group, would likely appear as a doublet in a similar region, around 7.1-7.3 ppm.

The methyl protons (-CH₃) attached to the aromatic ring are expected to produce a sharp singlet at approximately 2.3-2.5 ppm.

The cyclopropyl group protons will exhibit a more complex pattern in the upfield region. The methine proton (-CH) attached directly to the benzene ring is expected to be a multiplet in the range of 1.9-2.2 ppm. The four methylene (B1212753) protons (-CH₂) of the cyclopropyl ring are diastereotopic and will appear as two distinct multiplets, likely between 0.7-1.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Aromatic H-2 | 7.9 - 8.1 | Singlet / Doublet | 1H |

| Aromatic H-5 | 7.2 - 7.4 | Doublet | 1H |

| Aromatic H-6 | 7.1 - 7.3 | Doublet | 1H |

| Methyl (-CH₃) | 2.3 - 2.5 | Singlet | 3H |

| Cyclopropyl Methine (-CH) | 1.9 - 2.2 | Multiplet | 1H |

| Cyclopropyl Methylene (-CH₂) | 0.7 - 1.2 | Multiplet | 4H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum of this compound should display ten distinct signals, corresponding to the ten unique carbon environments in the molecule.

The carbonyl carbon (-COOH) of the carboxylic acid group is expected to be the most downfield signal, typically appearing in the 170-175 ppm range. uoi.gr

The aromatic carbons will resonate between 125 and 150 ppm. The carbon atom to which the carboxylic acid is attached (C1) would be found around 130-133 ppm. The carbon bearing the cyclopropyl group (C4) is predicted to be in the 145-148 ppm range, influenced by the unique electronic properties of the cyclopropyl ring. consensus.app The methyl-substituted carbon (C3) would appear around 138-140 ppm. The remaining aromatic carbons (C2, C5, C6) are expected between 125-135 ppm. oregonstate.edu

The methyl carbon (-CH₃) signal is anticipated in the upfield region, around 20-22 ppm.

The cyclopropyl carbons will also be in the upfield region. The methine carbon (Cα) directly attached to the ring is predicted to be at approximately 15-18 ppm, while the two equivalent methylene carbons (Cβ) should appear at a higher field, around 9-12 ppm. consensus.app

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-COOH) | 170 - 175 |

| Aromatic C4 (ipso-cyclopropyl) | 145 - 148 |

| Aromatic C3 (ipso-methyl) | 138 - 140 |

| Aromatic C1 (ipso-carboxyl) | 130 - 133 |

| Aromatic C2, C5, C6 | 125 - 135 |

| Methyl (-CH₃) | 20 - 22 |

| Cyclopropyl Methine (Cα) | 15 - 18 |

| Cyclopropyl Methylene (Cβ) | 9 - 12 |

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including FTIR and FT-Raman, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

The FTIR spectrum is dominated by vibrations of polar bonds. For this compound, the most characteristic absorption would be a very broad band for the O-H stretch of the carboxylic acid dimer, spanning from approximately 2500 to 3300 cm⁻¹. libretexts.org This broadness is a hallmark of the strong hydrogen bonding present. libretexts.org

The C=O stretching vibration of the carbonyl group is expected to be a strong, sharp band in the region of 1680-1710 cm⁻¹, characteristic for an aromatic carboxylic acid conjugated with the benzene ring. spectroscopyonline.com

The aromatic C-H stretching vibrations are anticipated to appear as weaker bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). The aliphatic C-H stretching vibrations of the methyl and cyclopropyl groups would be observed in the 2850-3000 cm⁻¹ range. The aromatic C=C stretching vibrations will produce several medium to sharp bands in the 1450-1600 cm⁻¹ region. quora.com Finally, strong bands corresponding to C-O stretching and O-H bending are expected between 1210-1320 cm⁻¹ and 900-960 cm⁻¹, respectively. spectroscopyonline.com

Table 3: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad |

| Aromatic C-H Stretch | 3030 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch | 1680 - 1710 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch / O-H Bend | 1210 - 1320 | Strong |

| O-H Out-of-Plane Bend | 900 - 960 | Medium, Broad |

Fourier Transform Raman (FT-Raman) Spectroscopy Studies

FT-Raman spectroscopy is complementary to FTIR, as it is more sensitive to vibrations of non-polar bonds. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations.

A very strong band corresponding to the symmetric C=C stretching of the benzene ring should be prominent around 1600-1625 cm⁻¹. wallonie.beuliege.be The C=O stretch of the carboxylic acid, while strong in the FTIR, is typically weaker in the Raman spectrum and would appear in the 1680-1710 cm⁻¹ range. wallonie.beuliege.be

Other significant signals would include the ring breathing mode of the cyclopropyl group and various C-H bending and C-C stretching vibrations throughout the fingerprint region (400-1500 cm⁻¹). Aromatic C-H in-plane deformation vibrations are expected in the 1000-1290 cm⁻¹ range. wallonie.beuliege.be

Table 4: Predicted FT-Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Strong |

| C=O Stretch | 1680 - 1710 | Weak to Medium |

| Aromatic C=C Stretch | 1600 - 1625 | Strong |

| Aromatic Ring Vibrations | 1000 - 1500 | Medium to Strong |

| Cyclopropyl Ring Breathing | 800 - 900 | Medium |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular formula for this compound is C₁₁H₁₂O₂. Its monoisotopic mass is calculated to be 176.0837 u.

Upon electron ionization, the molecular ion peak [M]⁺ would be observed at m/z = 176. This peak is expected to be relatively intense due to the stability of the aromatic system.

The fragmentation pattern would likely involve several characteristic losses:

Loss of a hydroxyl radical (•OH): A significant peak at m/z = 159 ([M-17]⁺) would result from the cleavage of the C-OH bond, forming a stable acylium ion.

Loss of a carboxyl group (•COOH): Cleavage of the bond between the aromatic ring and the carboxyl group would lead to a peak at m/z = 131 ([M-45]⁺), corresponding to the cyclopropylmethylbenzene cation.

Loss of the acylium ion: The acylium ion at m/z 159 could further lose carbon monoxide (CO) to produce a fragment at m/z = 131.

Loss of the cyclopropyl group: A fragment corresponding to the loss of the C₃H₅ group from the molecular ion could result in a peak at m/z = 135 ([M-41]⁺).

The base peak in the spectrum would likely be the m/z 159 or m/z 131 fragment, depending on their relative stabilities.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. fzu.cz This method provides detailed information on bond lengths, bond angles, and the spatial orientation of molecules, which is fundamental for understanding the solid-state properties of a compound. The analysis of the crystal structure reveals how molecules pack together, governed by various intermolecular forces, which in turn influence physical properties such as melting point, solubility, and stability.

Single Crystal X-ray Diffraction Studies of this compound and its Analogs

As of the current literature, a dedicated single-crystal X-ray diffraction study for this compound has not been reported. However, extensive crystallographic data are available for numerous structural analogs, including other substituted benzoic acids. These analogs provide critical insights into the likely structural features of this compound.

Studies on analogs such as p-alkoxybenzoic acids and other substituted benzoic acids consistently reveal common structural motifs. researchgate.netconicet.gov.arrsc.org For instance, the crystal structure of p-methoxybenzoic acid (anisic acid) was determined to be monoclinic, belonging to the P2₁/a space group. rsc.org Similarly, detailed crystallographic data have been reported for co-crystals of various 4-alkoxybenzoic acids with other molecules, where the fundamental geometry of the benzoic acid moiety is detailed. iucr.orgnih.gov

The crystal structure of 4-cyclopropylbenzoate has been determined in the context of it being bound to the active site of the enzyme CYP199A4. rcsb.org While this represents the molecule in a protein-bound state, it confirms the fundamental geometry of the 4-cyclopropylbenzoyl group. Furthermore, studies on other complex benzoic acids, such as 3-methyl-2-(phenylamino)benzoic acids, have shown that while individual molecules are twisted, they pair up to form dimers through characteristic acid-acid homosynthons. uky.edu

The table below summarizes crystallographic data for selected analogs of this compound, illustrating the common structural parameters found in this class of compounds.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| p-Methoxybenzoic Acid (Anisic Acid) rsc.org | C₈H₈O₃ | Monoclinic | P2₁/a | 16.98 | 10.95 | 3.98 | 98.67 | 4 |

| 3,4-Diethoxybenzoic Acid conicet.gov.ar | C₁₁H₁₄O₄ | Monoclinic | P2₁/c | 14.59 | 5.86 | 13.56 | 107.81 | 4 |

| 3,5-Diethoxybenzoic Acid conicet.gov.ar | C₁₁H₁₄O₄ | Monoclinic | P2₁/c | 11.23 | 12.00 | 8.65 | 101.98 | 4 |

| 3,4,5-Triethoxybenzoic Acid conicet.gov.ar | C₁₃H₁₈O₅ | Triclinic | P-1 | 8.21 | 10.03 | 10.22 | 64.12 | 2 |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of substituted benzoic acids is predominantly governed by strong hydrogen bonds formed between the carboxylic acid functional groups. The most common and robust motif is the formation of centrosymmetric cyclic dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds. researchgate.netconicet.gov.arresearchgate.net This head-to-head dimer synthon is a recurring feature in the crystal structures of nearly all benzoic acid analogs. conicet.gov.arrsc.org

π-π Stacking: Aromatic rings of adjacent dimers often engage in π-π stacking interactions. The degree of this stacking is influenced by the electronic nature of the substituents. In many 4-alkoxybenzoic acids, significant π-stacking interactions are observed in the closely packed aromatic regions of the crystal. researchgate.net

C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those involving aromatic or alkyl C-H donors and carboxyl or ether oxygen acceptors (C-H···O), contribute significantly to the stability of the three-dimensional network. conicet.gov.arnih.gov C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, also play a role in organizing the molecules. conicet.gov.ar

Influence of Substituents: The cyclopropyl and methyl groups in this compound are expected to influence packing through van der Waals forces and weak C-H···O or C-H···π interactions. Theoretical studies on substituted benzoic acids show that electron-releasing groups can lead to the formation of more stable hydrogen bonds. researchgate.net The steric bulk and specific geometry of the cyclopropyl group, compared to a linear alkyl chain, will impose unique constraints on the crystal packing, potentially leading to specific interdigitated or layered arrangements. semanticscholar.orgmdpi.com The interplay between the robust carboxyl dimer formation and these weaker, but collectively significant, interactions ultimately dictates the final crystal structure. nih.gov

The analysis of these interactions is often aided by computational tools such as Hirshfeld surface analysis, which helps to visualize and quantify the various close intermolecular contacts within the crystal. researchgate.net For this compound, it is anticipated that the crystal structure would be built upon the foundation of the classic carboxylic acid dimer, with the finer details of the molecular arrangement dictated by the steric and electronic influences of the cyclopropyl and methyl substituents.

Computational and Theoretical Chemistry Studies on 4 Cyclopropyl 3 Methylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule, which in turn dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than its complex wavefunction. This approach offers a balance of accuracy and computational efficiency, making it ideal for studying molecules of moderate size.

Geometry Optimization: The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), the forces on each atom are calculated and minimized until the lowest energy conformation is found. mdpi.comresearchgate.net This process yields precise predictions of bond lengths, bond angles, and dihedral angles. For instance, in a study on the related molecule 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid, theoretical bond lengths and angles calculated via DFT showed excellent agreement with experimental X-ray crystallography data, with a low root-mean-square deviation (RMSD), confirming the accuracy of the optimized structure. mdpi.comresearchgate.netresearchgate.net

Vibrational Frequencies: Once the geometry is optimized, the same DFT methods can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental infrared (IR) and Raman spectra. The Potential Energy Distribution (PED) analysis is often used to assign the calculated vibrational modes to specific functional groups. mdpi.comresearchgate.net For example, C-H stretching vibrations in aromatic compounds are typically observed in the 3000–3100 cm⁻¹ region, while the characteristic C=O stretching of a carboxylic acid appears at a lower frequency, often around 1700-1750 cm⁻¹. mdpi.comnih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Benzoic Acid Derivative (2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid) using DFT mdpi.comresearchgate.net

| Parameter | Bond | Theoretical Value (Å) | Experimental Value (Å) |

| Bond Length | C=O | 1.21 | 1.21 |

| C-O | 1.35 | 1.31 | |

| C-C (ring) | ~1.40 | ~1.39 | |

| C-C (carboxyl) | 1.49 | 1.49 |

Note: This table is for illustrative purposes and shows the typical correlation between theoretical and experimental data for a related molecule.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. vjst.vn Conversely, a small energy gap implies the molecule is more reactive and can be easily polarized. This gap is fundamental to predicting charge transfer interactions within the molecule, which are responsible for its electronic absorption properties, viewable in a UV-Vis spectrum. researchgate.netvjst.vn For example, calculations on benzoic acid have shown that its primary electronic transitions involve excitations from orbitals like HOMO-1 to LUMO. vjst.vn

Table 2: Illustrative Frontier Orbital Energies and Related Parameters for Benzoic Acid vjst.vn

| Parameter | Description | Illustrative Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.9 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| ΔE (Gap) | E(LUMO) - E(HOMO) | 6.4 |

Note: Values are illustrative, based on DFT calculations for the related benzoic acid molecule, and can vary with the level of theory.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict how a molecule will interact with other chemical species. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, using a color-coded scheme to identify charge distributions. nih.govuni-muenchen.de

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack (attack by electron-deficient species). In 4-Cyclopropyl-3-methylbenzoic acid, these would be expected around the oxygen atoms of the carboxylic acid group. researchgate.netdoi.org

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack (attack by electron-rich species). Positive regions are typically found around hydrogen atoms, particularly the acidic proton of the carboxyl group. researchgate.netdoi.org

Green Regions: Represent areas of near-zero potential.

By analyzing the MEP surface, chemists can predict sites for hydrogen bonding, understand intermolecular interactions, and rationalize the molecule's reactivity patterns without needing to perform a reaction. uni-muenchen.dedoi.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.denumberanalytics.com It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals that align with the familiar Lewis structure concept. uni-muenchen.deresearchgate.net

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be validated against experimental measurements. This synergy is crucial for confirming molecular structures and understanding their properties.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. mdpi.com These theoretical shifts are often plotted against experimental values, and a high correlation coefficient (R²) indicates excellent agreement between the calculated and actual molecular structure. mdpi.com

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. vjst.vn These calculations predict the absorption wavelengths (λ_max) of the molecule, which correspond to the peaks in an experimental UV-Vis spectrum. The analysis can also identify which molecular orbitals are involved in the electronic transitions (e.g., HOMO → LUMO). vjst.vn

The close agreement often found between theoretical and experimental spectra for related molecules underscores the predictive power of modern computational methods. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations typically focus on a single, static molecule in a vacuum, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, often in a solvent environment. nih.gov

MD simulations model the movements of atoms by applying classical mechanics. nih.gov This allows researchers to:

Explore Conformational Landscapes: For flexible molecules, MD can map the different possible conformations (shapes) and the energy barriers between them. For this compound, this could involve simulating the rotation of the cyclopropyl (B3062369) and carboxyl groups.

Study Solvation Effects: By placing the molecule in a simulated box of solvent molecules (e.g., water), MD can reveal how the solvent affects the molecule's structure and dynamics. It can provide detailed information on the formation and lifetime of hydrogen bonds between the carboxylic acid and water. nih.gov

Such simulations are essential for understanding how a molecule behaves in a realistic biological or chemical environment, offering insights into its interactions and transport properties. nih.gov

Chemical Reactivity and Derivatization Strategies for 4 Cyclopropyl 3 Methylbenzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is typically the most reactive site for a variety of transformations, including the formation of esters and amides, as well as decarboxylation under specific conditions.

The carboxylic acid moiety of 4-cyclopropyl-3-methylbenzoic acid can be readily converted to esters and amides, which are fundamental transformations in organic synthesis.

Esterification: The formation of esters from this compound can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. researchgate.net Alternatively, solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, can be used for solvent-free esterification, offering a more environmentally friendly option. epa.govijstr.org For substrates sensitive to strong acids, esterification can be accomplished by first converting the carboxylic acid to a more reactive acyl halide or by using coupling agents. Lewis acid catalysts, such as zirconium or hafnium salts, have also been shown to be effective for the esterification of substituted benzoic acids. rug.nl

Amidation: The synthesis of amides from this compound involves its reaction with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid. A common method is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as N-hydroxybenzotriazole (HOBt) to improve reaction rates and reduce side reactions. nih.gov Another approach involves converting the carboxylic acid to its corresponding acyl chloride, which then readily reacts with an amine to form the amide.

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (catalyst), Heat | Methyl/Ethyl 4-cyclopropyl-3-methylbenzoate | researchgate.net |

| Solid-Acid Catalyzed Esterification | Alcohol, Modified Montmorillonite K10, Heat | Alkyl 4-cyclopropyl-3-methylbenzoate | ijstr.org |

| Lewis-Acid Catalyzed Esterification | Alcohol, Zirconocene triflate catalyst, Heat | Alkyl 4-cyclopropyl-3-methylbenzoate | rug.nl |

| Amidation (Coupling Agent) | Amine (R-NH₂), EDC/HOBt, Organic Solvent | N-alkyl-4-cyclopropyl-3-methylbenzamide | nih.gov |

| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂; 2. Amine (R-NH₂) | N-alkyl-4-cyclopropyl-3-methylbenzamide | researchgate.net |

The removal of the carboxylic acid group (decarboxylation) from aromatic rings is generally a challenging reaction that requires high temperatures or the presence of specific catalysts. nih.gov The thermal decarboxylation of benzoic acids often necessitates forcing conditions, and the efficiency can be influenced by the presence of other substituents on the ring. researchgate.net For instance, ortho-substituents can sometimes facilitate the reaction. researchgate.net

More recent methods have explored catalytic pathways for decarboxylation under milder conditions. These can include metal-catalyzed processes, often requiring specific directing groups on the substrate. Radical decarboxylation, initiated by photoredox catalysis or using systems like silver(I) with an oxidant, represents another modern approach to generate aryl radicals from aryl carboxylic acids, which can then be further functionalized or trapped. rsc.org However, these methods may face challenges with electron-rich substrates. rsc.org For this compound, decarboxylation would likely require harsh thermal conditions or the application of advanced catalytic methods.

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitutions

The benzene (B151609) ring of this compound can undergo substitution reactions, with the regiochemical outcome determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The reactivity and orientation of incoming electrophiles are governed by the combined influence of the methyl, cyclopropyl (B3062369), and carboxylic acid groups.

Directing Effects: The methyl and cyclopropyl groups are alkyl substituents, which are weakly activating and act as ortho, para-directors. organicchemistrytutor.comunizin.org The carboxylic acid group, however, is a deactivating and meta-director. unizin.org

Regioselectivity: The positions ortho to the alkyl groups (C2 and C5) and para to the methyl group (C6) are activated, while the positions meta to the carboxylic acid group (C2 and C6) are the least deactivated. The position C2 is sterically hindered by the adjacent methyl group. Therefore, electrophilic attack is most likely to occur at position C6, which is para to the methyl group and meta to the carboxyl group, or at position C5, which is ortho to the cyclopropyl group. The precise outcome would depend on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution (NAS): This type of reaction generally requires the presence of strong electron-withdrawing groups (like a nitro group) on the aromatic ring to make it susceptible to attack by a nucleophile. wikipedia.orgchemistrysteps.com Since this compound contains only electron-donating (alkyl) and weakly deactivating (carboxyl) groups, it is not a suitable substrate for standard SNAr reactions. masterorganicchemistry.com Such transformations would necessitate the prior introduction of a potent electron-withdrawing group onto the ring.

Benzylic Functionalization: The methyl group offers a site for free-radical substitution. For example, reaction with N-bromosuccinimide (NBS) under photochemical or thermal conditions with a radical initiator can lead to the selective bromination of the benzylic position, yielding 4-cyclopropyl-3-(bromomethyl)benzoic acid. chegg.com This derivative serves as a versatile intermediate for further modifications.

Transformations of the Cyclopropyl Group

The cyclopropyl group, while generally stable, possesses inherent ring strain that allows for unique chemical transformations, particularly ring-opening reactions. These reactions typically proceed through cationic or radical intermediates.

Acid-catalyzed ring-opening of aryl cyclopropanes can occur in the presence of strong Brønsted acids, leading to the formation of a carbocation intermediate that can be trapped by nucleophiles. nih.govdigitellinc.com The regioselectivity of the ring opening is influenced by the stability of the resulting carbocation. In the case of this compound, protonation would likely lead to a benzylic carbocation, which could then react with a nucleophile.

More recently, photoredox catalysis has emerged as a powerful tool for the ring-opening functionalization of aryl cyclopropanes under mild conditions. njtech.edu.cn These methods often involve the single-electron oxidation of the aromatic ring, followed by nucleophilic attack on the cyclopropane (B1198618) ring to induce cleavage and generate a radical intermediate that can be further functionalized. njtech.edu.cnresearchgate.net

Regioselective Derivatization of this compound

Achieving regioselective derivatization of this molecule requires careful consideration of the directing effects of the substituents and the choice of reaction conditions.

Carboxylic Acid Modification: As discussed in section 5.1, the carboxylic acid group is the most accessible site for derivatization through esterification or amidation.

Benzylic Functionalization: The methyl group can be selectively functionalized via free-radical halogenation, as noted in section 5.2.

Aromatic C-H Functionalization: Directing electrophilic substitution to a specific position on the ring is challenging due to the competing directing effects. However, a reaction at the C6 position is plausible, being meta to the deactivating carboxyl group and para to the activating methyl group. Directed C-H activation methodologies, often employing transition metal catalysts, could offer more precise control over the site of functionalization, although the inherent directing ability of the carboxylic acid group would need to be strategically managed or overridden. mdpi.com

Synthesis of Heterocyclic Compounds Incorporating this compound Motifs

The this compound scaffold can be incorporated into various heterocyclic systems, which are of significant interest in medicinal chemistry. The synthesis of such compounds typically requires initial functionalization of the benzoic acid core, often by introducing an amino group.

For instance, conversion of this compound into an anthranilic acid derivative (a 2-aminobenzoic acid) would open pathways to numerous nitrogen-containing heterocycles. ki.se This could be achieved through nitration of the aromatic ring, likely at the C6 or C2 position, followed by reduction of the nitro group. The resulting amino acid could then serve as a precursor for:

Benzoxazines: Reaction with an aldehyde and a phenolic compound. proquest.comresearchgate.netnih.gov Alternatively, reaction of an N-substituted anthranilic acid with a dehydrating agent can yield 1,3-benzoxazinones. ki.se

Quinolones: Cyclization reactions, for example, by reacting the anthranilic acid derivative with β-ketoesters (Gould-Jacobs reaction) or similar precursors. mdpi.comchim.itrsc.org

Benzodiazepines: Condensation reactions with α-amino acids or their derivatives, or through multi-component reactions like the Ugi reaction followed by cyclization. nih.govresearchgate.net

Table 2: Potential Heterocyclic Scaffolds from this compound Derivatives

| Target Heterocycle | Required Precursor | General Synthetic Strategy | Reference |

|---|---|---|---|

| Quinolone | 2-Amino-4-cyclopropyl-3-methylbenzoic acid | Condensation with β-dicarbonyl compounds (e.g., Gould-Jacobs reaction) | mdpi.com |

| Benzodiazepine | 2-Amino-4-cyclopropyl-3-methylbenzoic acid | Reaction with α-amino acids or ring expansion of aziridines | researchgate.net |

| Benzoxazine | 2-Amino-4-cyclopropyl-3-methylbenzoic acid | Reaction with acyl halides followed by cyclization | proquest.com |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of the Cyclopropyl (B3062369) Moiety on Molecular Conformation and Biological Interaction

The cyclopropyl group is a unique structural motif in medicinal chemistry, often introduced to enhance a molecule's pharmacological profile. researchgate.net Its presence in the 4-Cyclopropyl-3-methylbenzoic acid scaffold is significant for several reasons:

Conformational Rigidity : The three-membered ring of cyclopropane (B1198618) is highly strained and conformationally restricted. researchgate.netrsc.org This rigidity limits the number of accessible conformations the molecule can adopt, which can be entropically favorable when binding to a biological target, as less conformational entropy is lost upon binding. rsc.org This pre-organization can lead to higher binding affinity.

Hydrophobic and Electronic Interactions : The cyclopropyl group is hydrophobic and can engage in favorable van der Waals interactions within the lipophilic pockets of a receptor. rsc.org Despite being an alkyl group, its C-C bonds have enhanced π-character, allowing it to participate in unique π-sigma interactions with aromatic residues in a protein binding site, potentially enhancing ligand-receptor affinity. rsc.org

Metabolic Stability : The C-H bonds in a cyclopropyl ring are stronger than those in other alkanes, which can increase the metabolic stability of the compound by making it less susceptible to oxidative metabolism. researchgate.netrsc.org

Role of the Methyl Group in Modulating Ligand-Receptor Interactions

The substitution of a hydrogen atom with a methyl group is a fundamental tactic in medicinal chemistry that can profoundly alter a compound's biological activity. nih.gov The presence of the methyl group at the 3-position of this compound, ortho to the carboxylic acid, is critical for modulating ligand-receptor interactions.

Steric Influence and Conformational Control : The methyl group exerts a steric effect that can influence the conformation of the adjacent carboxylic acid group. This ortho-substitution can force the carboxyl group to twist out of the plane of the benzene (B151609) ring, a conformational change that may be crucial for fitting into a specific binding pocket and avoiding steric clashes. nih.gov This induced rotation can pre-organize the ligand into a bioactive conformation, leading to a significant enhancement in binding affinity, an effect sometimes termed a "magic methyl" effect. nih.govresearchgate.net

Electronic Effects : As an electron-donating group, the methyl group can subtly alter the electronic properties of the aromatic ring and the acidity (pKa) of the carboxylic acid group, which can influence interactions with charged or polar residues in the binding site. nih.gov

The combination of the rigid cyclopropyl group and the sterically influential methyl group creates a unique three-dimensional structure that defines how the molecule presents its key binding features, such as the hydrogen-bonding carboxyl group, to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chitkara.edu.in For analogs of this compound, a QSAR study would be instrumental in understanding the precise structural requirements for activity and in guiding the design of more potent molecules.

A typical QSAR study on analogs of this compound would involve synthesizing a series of derivatives where the cyclopropyl, methyl, or other positions on the ring are modified. The biological activity of these analogs would be measured, and various molecular descriptors would be calculated for each. These descriptors quantify physicochemical properties such as:

Hydrophobicity : Often represented by clogP.

Steric Properties : Such as Molar Refractivity (MR) or specific Kier shape indices (κ). nih.gov

Electronic Properties : Including Hammett constants (σ) or the energy of molecular orbitals (HOMO/LUMO). chitkara.edu.in

Multiple linear regression or partial least squares analysis would then be used to generate an equation that relates these descriptors to the observed activity. dergipark.org.tr For example, a hypothetical QSAR model might look like:

pIC50 = c0 + c1(clogP) - c2(MR_substituent) + c3(κ1) + c4(σ_meta)

Such a model would quantify the contribution of hydrophobicity, the size of substituents, and electronic effects to the biological activity, providing a robust framework for rational drug design. nih.gov

Hypothetical Data for QSAR Analysis of this compound Analogs

| Compound ID | R1 Substituent | R2 Substituent | clogP | Molar Refractivity (MR) | pIC50 (Observed) | pIC50 (Predicted) |

|---|---|---|---|---|---|---|

| Parent | -CH(CH2)2 | -CH3 | 3.10 | 45.2 | 6.5 | 6.4 |

| Analog-1 | -CH(CH3)2 | -CH3 | 3.05 | 45.5 | 6.1 | 6.2 |

| Analog-2 | -CH(CH2)2 | -H | 2.65 | 40.0 | 5.8 | 5.9 |

| Analog-3 | -CH(CH2)2 | -Cl | 3.61 | 45.8 | 6.8 | 6.7 |

| Analog-4 | -C(CH3)3 | -CH3 | 3.54 | 50.1 | 5.5 | 5.6 |

Ligand-Based and Structure-Based Molecular Design Approaches for Compound Optimization

The optimization of a lead compound like this compound can proceed through two primary computational design strategies: ligand-based and structure-based design.

Ligand-Based Design : This approach is employed when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the information derived from a set of known active ligands. Starting with this compound as a template, a pharmacophore model can be built, identifying the essential spatial arrangement of key features (e.g., hydrophobic center, hydrogen bond acceptor, aromatic ring). This model can then be used to screen virtual libraries for new, structurally diverse molecules that match the pharmacophore. Another technique, scaffold hopping, aims to replace the central benzoic acid core with a different chemical moiety while preserving the crucial peripheral interactions, potentially leading to compounds with novel intellectual property and improved properties. biosolveit.de

Structure-Based Design : When the 3D crystal structure of the target protein is available, structure-based design becomes a powerful tool. nih.gov this compound can be computationally "docked" into the receptor's binding site. This allows for a detailed visualization of the intermolecular interactions, such as hydrogen bonds formed by the carboxylic acid and hydrophobic contacts made by the cyclopropyl and methyl groups. acs.org This analysis can reveal both favorable interactions to be enhanced and unfavorable steric clashes to be eliminated. For example, if an unoccupied hydrophobic pocket is identified near the methyl group, a larger alkyl group could be substituted to improve binding affinity. This iterative cycle of design, synthesis, and testing, supported by high-resolution structural data, is a cornerstone of modern drug discovery. nih.govchemrxiv.org

Design of Targeted Libraries Based on the this compound Scaffold

To efficiently explore the structure-activity landscape around this compound, targeted compound libraries are designed and synthesized. nih.gov This strategy uses the core structure as a scaffold and employs combinatorial chemistry to generate a large, diverse set of related analogs. nih.govresearchgate.net

The design of such a library focuses on systematically varying substituents at specific points on the scaffold. For the this compound core, key points of diversification would include:

The Carboxylic Acid : This group can be converted into a variety of esters or amides by reacting it with a library of alcohols or amines. This explores interactions in the region of the binding site that recognizes the acid functionality.

The Aromatic Ring : New substituents can be introduced at the available positions (2, 5, and 6) on the benzene ring to probe for additional interactions.

The Cyclopropyl and Methyl Groups : These can be replaced with other small alkyl or functional groups to fine-tune the steric and electronic properties of the molecule.

This approach allows for the rapid generation of hundreds or thousands of compounds, which can then be screened to identify molecules with superior potency, selectivity, or pharmacokinetic properties. openaccessjournals.com

Example of a Combinatorial Library Design Based on the this compound Scaffold

| Scaffold Position | Building Blocks (R-group) |

|---|---|

| R1 (Position 5) | -H, -F, -Cl, -OCH3 |

| R2 (Position 6) | -H, -F, -CH3 |

| R3 (Amide) | -NH-benzyl, -NH-cyclohexyl, -NH-(4-pyridyl)methyl |

This design would generate 4 x 3 x 3 = 36 unique compounds for initial screening.

Exploration of Biological Activities and Mechanistic Insights in Vitro Research

In Vitro Antimicrobial Activity Investigations

The search for new antimicrobial agents is a critical area of research. The unique structure of cyclopropane-containing compounds has prompted investigations into their effectiveness against various microbes. nih.gov

While direct studies on 4-cyclopropyl-3-methylbenzoic acid are limited, research on related cyclopropane-containing compounds has shown notable antimicrobial and antifungal properties. nih.govmdpi.com For instance, cyclopropane-containing fatty acids produced by the marine bacterium Labrenzia sp. 011 demonstrated growth inhibition against a range of Gram-positive and Gram-negative bacteria. mdpi.com In another study, newly synthesized amide derivatives containing a cyclopropane (B1198618) moiety were evaluated for their antimicrobial activity. nih.govmdpi.com Several of these compounds showed moderate inhibitory activity against Staphylococcus aureus and Escherichia coli, and some exhibited promising antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC80) as low as 16 μg/mL. nih.govmdpi.com The presence of a cyclopropyl (B3062369) group is often associated with a range of biological activities, including antibacterial and antifungal effects. researchgate.netsemanticscholar.org

Below is a data table summarizing the antimicrobial activity of some cyclopropane amide derivatives.

| Compound | Target Microbe | Activity (MIC80, μg/mL) |

| F5 | Staphylococcus aureus | 64 |

| F9 | Staphylococcus aureus | 32 |

| F29 | Staphylococcus aureus | 64 |

| F53 | Staphylococcus aureus | 64 |

| F9 | Escherichia coli | 32 |

| F31 | Escherichia coli | 64 |

| F45 | Escherichia coli | 64 |

| F8 | Candida albicans | 16 |

| F24 | Candida albicans | 16 |

| F42 | Candida albicans | 16 |

This table presents a selection of findings from a study on fifty-three cyclopropane amide derivatives. nih.govmdpi.com

The mechanisms underlying the antimicrobial action of cyclopropane-containing compounds can be diverse. The strained three-membered ring of cyclopropane is highly electrophilic and can react with essential biological molecules like amino acids and nucleotides, potentially leading to DNA cleavage and cell death. researchgate.net For some cyclopropane fatty acids, the antimicrobial effect is thought to arise from the disruption of fungal membranes or the inhibition of key enzymes involved in fatty acid biosynthesis. mdpi.com In the case of certain amide derivatives, molecular docking studies suggest that their antifungal activity against Candida albicans may be due to a strong affinity for the potential drug target CYP51 protein. nih.gov

In Vitro Antiviral and Anticancer Research

The potential of benzoic acid derivatives and cyclopropane-containing compounds in antiviral and anticancer applications is an active area of research. researchgate.net

Derivatives of benzoic acid have been evaluated for their cytotoxic effects against various cancer cell lines. researchgate.net For example, a derivative of this compound, specifically 4-((2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)ethynyl)-3-methylbenzoic acid, has been synthesized and characterized. doi.org The cytotoxicity of related quinoline (B57606) derivatives was assessed using the MTT assay to determine cell viability. doi.org Other research has shown that certain benzoic acid derivatives can inhibit cancer cell growth. nih.gov In one study, a series of 4-substituted 3,4-dihydropyrimidinones were evaluated for antiviral activity and cytotoxicity, with some halogenated aryl derivatives showing cytotoxicity in MT4 cells. nih.gov Furthermore, novel quinolones containing a cyclopropyl group have demonstrated promising anticancer activity against ovarian cancer cell lines. rsc.org

The molecular mechanisms behind the anticancer activity of these compounds often involve the inhibition of specific enzymes or signaling pathways. For instance, some benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs), enzymes that are crucial for gene expression and are often targeted in cancer therapy. nih.govpreprints.org Other research has focused on the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. mdpi.com For example, novel pyrazolo[3,4-b]pyridine derivatives have shown inhibitory activity against CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells. mdpi.com Additionally, some benzoic acid derivatives have been designed to target the anti-apoptotic proteins Mcl-1 and Bfl-1, which are involved in cancer cell survival. nih.gov In the context of antiparasitic research, benzamidobenzoic acids have been optimized as inhibitors of hexokinase 1, a critical enzyme in the metabolism of kinetoplastid parasites. nih.gov

Receptor Binding and Signaling Pathway Modulation in In Vitro Models

The interaction of cyclopropane-containing benzoic acid derivatives with cellular receptors can modulate various signaling pathways. For example, a complex derivative containing a cyclopropyl group, 4-(((6-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)-2-(trifluoromethyl)pyridin-3-yl)(methyl)amino)methyl)benzoic acid, has been studied for its activity as an agonist at the Peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism. bindingdb.org Similarly, other complex cyclopropyl-substituted compounds have been investigated as Farnesoid X receptor (FXR) binding compounds. google.com Research into Retinoic Acid Receptor-related Orphan Receptor C2 (RORC2) has led to the discovery of potent and selective inverse agonists, with a GAL4-RORC2 luciferase reporter assay being used to identify compounds that suppress its activity. acs.org The ability of these types of compounds to bind to specific receptors highlights their potential to influence cellular processes and their promise as therapeutic agents.

Biological Importance of Hydrazide and Triazole Derivatives of Benzoic Acids

The structural modification of benzoic acid into its hydrazide and triazole derivatives has emerged as a significant strategy in medicinal chemistry for the development of new therapeutic agents. mdpi.commdpi.com These derivatives are recognized as important synthons for creating more complex heterocyclic compounds and have demonstrated a wide spectrum of biological activities in laboratory settings. mdpi.commdpi.com The incorporation of hydrazide or triazole moieties into the benzoic acid scaffold can lead to compounds with enhanced antimicrobial, antifungal, and other biological properties. semanticscholar.orgresearchgate.netnih.gov

Hydrazide Derivatives: Antimicrobial Potential

Benzoic acid hydrazides and their subsequent derivatives, particularly hydrazide-hydrazones, are a well-studied class of compounds with significant antimicrobial potential. mdpi.comnih.gov The functional group -C(=O)NHNH2 is a key structural feature that allows for the synthesis of various derivatives, which have shown promising results against a range of pathogens in in vitro studies. mdpi.com

Research has demonstrated that hydrazide-hydrazones of substituted benzoic acids exhibit considerable antibacterial activity. For instance, a series of hydrazide-hydrazones derived from 3-methoxybenzoic acid and 4-tert-butylbenzoic acid were synthesized and screened against various bacteria. nih.gov Several of these compounds showed high bacteriostatic or even bactericidal activity, particularly against Gram-positive bacteria like Bacillus species. nih.gov The activity of some derivatives against Bacillus spp. was found to be superior to that of established antibiotics such as cefuroxime (B34974) and ampicillin (B1664943) in these in vitro tests. nih.gov

In another study, new hydrazide-hydrazones were synthesized from benzocaine (B179285) (ethyl 4-aminobenzoate). dergipark.org.tr These compounds were evaluated for their antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae). dergipark.org.tr The research underscores the value of the hydrazide-hydrazone structure in developing new molecules with significant antibacterial effects. researchgate.netdergipark.org.tr The mechanism of action for benzoic acid derivatives can involve the disruption of bacterial cell homeostasis by acting as proton carriers, which acidifies the cytoplasm. researchgate.net

The table below summarizes the in vitro antibacterial activity of selected benzoic acid hydrazide-hydrazone derivatives from a representative study.

| Compound | Benzoic Acid Precursor | Target Microorganism | Observed In Vitro Activity (MIC µg/mL) | Reference |

|---|---|---|---|---|

| Compound 13 (from study) | 4-tert-butylbenzoic acid | Bacillus subtilis | 0.49 | nih.gov |

| Compound 14 (from study) | 4-tert-butylbenzoic acid | Bacillus cereus | 0.98 | nih.gov |

| Compound 16 (from study) | 4-tert-butylbenzoic acid | Bacillus subtilis | 0.24 | nih.gov |

| Hydrazide-hydrazone 15 (from study) | Isonicotinic acid | Staphylococcus aureus | 1.95–7.81 | mdpi.com |

| Hydrazide-hydrazone 28 (from study) | 5-nitrofuran-2-carboxylic acid | Staphylococcus spp. | 1.95 | mdpi.com |

Triazole Derivatives: A Broad Spectrum of Activity

The 1,2,4-triazole (B32235) nucleus is a heterocyclic component found in numerous compounds with a wide array of therapeutic applications, including well-established antifungal agents. semanticscholar.orgnih.gov The synthesis of novel 1,2,4-triazole derivatives from substituted benzoic acids is a common strategy aimed at discovering new antimicrobial agents to combat drug resistance. nih.gov These heterocyclic compounds exhibit significant antifungal and antibacterial activities. researchgate.net

In one study, a series of novel 1,2,4-triazole derivatives were prepared by reacting substituted benzoic acids with thiocarbohydrazide. semanticscholar.orgnih.gov The resulting compounds were screened for their in vitro antifungal activity against species like Microsporum gypseum and antibacterial activity against Staphylococcus aureus. semanticscholar.orgnih.gov Many of the synthesized triazoles demonstrated strong antifungal effects, with several compounds showing activity superior to the standard drug ketoconazole (B1673606) against M. gypseum. semanticscholar.orgnih.gov Similarly, these compounds exhibited potent antibacterial activity against S. aureus, often comparable or superior to the standard streptomycin. semanticscholar.orgnih.gov

Further research into phenolic acid triazole derivatives has confirmed their potential as antifungal agents against various plant pathogens. mdpi.com A series of these compounds were synthesized and tested against fungi such as Rhizoctonia solani and Fusarium moniliforme. The results indicated that introducing a triazole ring into a phenolic acid structure can yield compounds with significant inhibitory effects on fungal growth, in some cases surpassing the efficacy of the commercial fungicide carbendazim. mdpi.com The biological activity of these derivatives is often linked to their structure, including the nature and position of substituents on the aromatic ring. csfarmacie.cznih.gov

The table below presents findings from a study on the antimicrobial activity of 1,2,4-triazole derivatives.

| Compound Type | Target Microorganism | Key Finding | Reference |

|---|---|---|---|

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Six synthesized derivatives showed antifungal activity superior to the standard drug ketoconazole. | semanticscholar.orgnih.gov |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | One synthesized derivative exhibited antibacterial activity superior to the standard drug streptomycin. | semanticscholar.orgnih.gov |

| Methyl 4-(2-bromoethoxy)benzoate | Rhizoctonia solani AG1 | Inhibitory rate of 88.6% at 200 µg/mL. | mdpi.com |

| Methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoate | Fusarium moniliforme | Inhibitory rate of 76.1% at 200 µg/mL, which was better than carbendazim. | mdpi.com |